Taprostene

Descripción general

Descripción

La prostaciclina es una hormona natural que liberan principalmente las células endoteliales vasculares de los vasos sanguíneos y es conocida por su potente actividad vasodilatadora y su inhibición de la agregación plaquetaria . El taprostene exhibe actividades biológicas similares pero con una estabilidad química mejorada, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas y médicas .

Aplicaciones Científicas De Investigación

El taprostene tiene una amplia gama de aplicaciones de investigación científica:

Investigación cardiovascular: El this compound se utiliza para estudiar sus efectos sobre la función plaquetaria, la función eritrocitaria y las alteraciones cardiovasculares.

Investigación pulmonar: Se ha estudiado por sus efectos protectores en la isquemia miocárdica aguda y la reperfusión.

Enfermedades inflamatorias: El this compound ha mostrado potencial en el tratamiento de estados inflamatorios agudos y modelos de hipoxia miocárdica e isquemia permanente.

Investigación celular: Se utiliza como agonista del receptor IP para estudiar sus efectos sobre la expresión de monofosfato de adenosina cíclico (cAMP) en células epiteliales bronquiales humanas.

Mecanismo De Acción

El taprostene ejerce sus efectos principalmente a través del receptor de prostaciclina (receptor IP). Al unirse al receptor IP, el this compound activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de cAMP. Esta activación da como resultado varios efectos posteriores, que incluyen vasodilatación, inhibición de la agregación plaquetaria y acciones antiinflamatorias . El this compound también mejora los efectos de los glucocorticoides al aumentar su capacidad para inducir genes antiinflamatorios en células epiteliales de las vías respiratorias humanas .

Análisis Bioquímico

Biochemical Properties

Taprostene exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats . It enhances cytoprotective actions, while minimizing unwanted hemodynamic effects . This compound has also been shown to exert a partial agonistic activity at IP receptors .

Cellular Effects

This compound has been used as an IP receptor agonist and was found to increase cAMP expression in human bronchial epithelial cells . It exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats .

Molecular Mechanism

This compound is a synthetic, chemically stable analogue of Prostacyclin (PGI2). It exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats . It enhances cytoprotective actions, while minimizing unwanted hemodynamic effects . It has also been shown to exert a partial agonistic activity at IP receptors .

Temporal Effects in Laboratory Settings

This compound produced a significant increase in absolute walking time compared to placebo one day after infusion and at 1, 4 and 8 weeks later .

Dosage Effects in Animal Models

In a 6-hour model of myocardial ischemia (MI) with reperfusion in anesthetized cats, this compound (100 ng/kg/min) was infused intravenously starting 30 minutes postocclusion of the left anterior descending coronary artery followed by reperfusion 1 hour later . This compound infusion resulted in significantly lower plasma creatine phosphokinase activities for the MI + this compound group compared with the MI + vehicle group .

Metabolic Pathways

This compound is a synthetic, chemically stable analogue of Prostacyclin (PGI2), which is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) .

Transport and Distribution

It is known that transport proteins play pivotal roles in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .

Subcellular Localization

The appropriate subcellular localization of proteins is crucial because it provides the physiological context for their function .

Métodos De Preparación

La síntesis de Taprostene implica varios pasos clave:

Metilación: El compuesto resultante se metila con diazometano en éter para formar el éster metílico correspondiente.

Yodación y epoxidación: El éster metílico se trata con yodo y bicarbonato de sodio en éter-agua para producir el epóxido yodado.

Saponificación: Finalmente, el éster metílico se saponifica con hidróxido de sodio en metanol-agua para obtener this compound.

Análisis De Reacciones Químicas

El taprostene experimenta diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: El this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo y carboxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el yodo y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

El taprostene se compara con otros análogos de la prostaciclina como:

Iloprost: Otro análogo de la prostaciclina con propiedades vasodilatadoras y antiagregantes similares.

Treprostinil: Conocido por su uso en el tratamiento de la hipertensión arterial pulmonar.

Beraprost: Un análogo de la prostaciclina oral con aplicaciones terapéuticas similares.

El this compound es único debido a su estabilidad química mejorada y sus efectos protectores específicos sobre el endotelio y el miocardio .

Actividad Biológica

Taprostene, a chemically stable analogue of prostacyclin (PGI2), has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound primarily acts as a selective agonist for the prostacyclin receptor (IP receptor), which is a G-protein-coupled receptor (GPCR). Upon activation, it induces vasodilation and inhibits platelet aggregation, contributing to its therapeutic effects in vascular diseases. The mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels, which subsequently modulates various cellular responses including inflammation and vascular tone.

Pharmacological Effects

1. Vascular Effects:

- Vasodilation: this compound has been shown to significantly lower mean arterial blood pressure in animal models. For instance, in anesthetized rabbits, this compound administration resulted in a 22% reduction in blood pressure without significantly affecting plasma fibrinogen levels .

- Improvement in Peripheral Circulation: In a clinical trial involving patients with ischemic peripheral vascular disease, this compound treatment led to a significant increase in both absolute walking time and pain-free walking time compared to placebo over an 8-week follow-up period .

2. Antiplatelet Activity:

- This compound prolongs the half-life of platelets and affects platelet function parameters. In vitro studies indicated no significant changes in platelet aggregation under various stimuli post-treatment with this compound . However, the clinical implications suggest potential benefits in preventing thrombotic events.

3. Anti-inflammatory Properties:

- In human airway epithelial cells, this compound suppressed the release of pro-inflammatory chemokines (CXCL9 and CXCL10) induced by interferon-γ. This effect was shown to be concentration-dependent and involved cAMP-dependent protein kinase pathways .

Case Studies

Case Study 1: Ischemic Peripheral Vascular Disease

- Objective: To evaluate the efficacy of this compound on walking ability in patients with intermittent claudication.

- Methodology: A double-blind, placebo-controlled study involving 30 patients who received either this compound or placebo.

- Results: Patients receiving this compound demonstrated a significant increase in walking distances at follow-up intervals (14% increase in absolute walking time compared to 2.8% for placebo) alongside improvements in pain-free walking times (23% vs. 3.8%) at 8 weeks post-infusion .

Case Study 2: Hearing Recovery Post Noise Exposure

- Objective: To assess the effects of this compound on hearing recovery after exposure to repetitive noise.

- Findings: The stable analogue showed comparable effects to epoprostenol in improving hearing thresholds in guinea pigs, indicating its potential neuroprotective properties .

Data Summary

| Parameter | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Absolute Walking Time (8 weeks) | 14% increase | 2.8% increase | p < 0.05 |

| Pain-Free Walking Time (8 weeks) | 23% increase | 3.8% increase | p < 0.05 |

| Mean Arterial Blood Pressure | -22% | N/A | N/A |

Propiedades

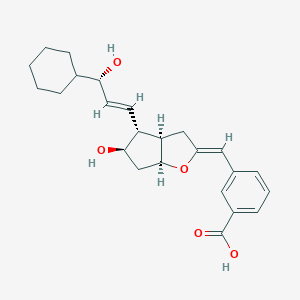

IUPAC Name |

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJOKYGJNOQXDP-OZUBPDBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872496 | |

| Record name | Taprostene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108945-35-3 | |

| Record name | Taprostene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108945-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taprostene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprostene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPROSTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.